molecular formula C16H13FO3 B061850 3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid CAS No. 175136-19-3

3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid

Cat. No. B061850
M. Wt: 272.27 g/mol
InChI Key: KOLALLMUHXRTGD-UHFFFAOYSA-N
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Patent
US06900354B2

Procedure details

The title compound is prepared in analogy to example 12 a) from p-cumaric acid and 4-fluorobenzyl bromide. Yield=56%. Colorless solid. MS: m/e=271.0 (M−H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](/[CH:7]=[CH:8]/[C:9]([OH:11])=[O:10])=[CH:5][CH:4]=[C:3]([OH:12])[CH:2]=1.[F:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18]Br)=[CH:16][CH:15]=1>>[F:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18][O:12][C:3]2[CH:4]=[CH:5][C:6]([CH:7]=[CH:8][C:9]([OH:11])=[O:10])=[CH:1][CH:2]=2)=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1/C=C/C(=O)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(CBr)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(COC2=CC=C(C=C2)C=CC(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06900354B2

Procedure details

The title compound is prepared in analogy to example 12 a) from p-cumaric acid and 4-fluorobenzyl bromide. Yield=56%. Colorless solid. MS: m/e=271.0 (M−H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](/[CH:7]=[CH:8]/[C:9]([OH:11])=[O:10])=[CH:5][CH:4]=[C:3]([OH:12])[CH:2]=1.[F:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18]Br)=[CH:16][CH:15]=1>>[F:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18][O:12][C:3]2[CH:4]=[CH:5][C:6]([CH:7]=[CH:8][C:9]([OH:11])=[O:10])=[CH:1][CH:2]=2)=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1/C=C/C(=O)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(CBr)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(COC2=CC=C(C=C2)C=CC(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.